(Z)-2-(4-bromobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(4-bromobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C20H18BrNO3 and its molecular weight is 400.272. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-2-(4-bromobenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one, a synthetic organic compound, belongs to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be analyzed through various spectroscopic methods, including NMR and mass spectrometry. The presence of the bromobenzylidene moiety and the hydroxyl group contributes to its unique reactivity and biological profile.
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzofuran derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
- Cytotoxicity Assays : In vitro assays using trypan blue exclusion method demonstrated that related benzofuran derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
- Mechanism of Action : The mechanism underlying this cytotoxicity often involves the induction of apoptosis and the generation of reactive oxygen species (ROS) that lead to cell death .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties.
- Bactericidal Effects : Studies indicate that related benzofuran compounds exhibit potent activity against various bacterial strains, including drug-resistant strains of Mycobacterium tuberculosis (MTB). For example, a derivative demonstrated in vivo efficacy comparable to isoniazid, a first-line tuberculosis treatment .
- Antifungal Properties : In addition to antibacterial activity, some benzofuran derivatives have shown antifungal properties against pathogenic fungi such as Candida albicans and Aspergillus niger.
Study 1: Anticancer Efficacy
A study investigated the effects of a series of benzofuran derivatives on human cancer cell lines. The results indicated that the introduction of halogen substituents significantly enhanced anticancer activity compared to unsubstituted analogs. Specifically, the compound showed a 50% reduction in cell viability at concentrations as low as 10 µM in MCF-7 cells .
Study 2: Antimicrobial Activity
In another study focused on antimicrobial activity, several derivatives were tested against clinical isolates of MTB. The results showed that certain modifications in the side chains led to increased potency against resistant strains, indicating a structure-activity relationship that could guide future drug development efforts .
Data Summary
Activity | Cell Line/Organism | IC50/Minimum Inhibitory Concentration | Mechanism |
---|---|---|---|
Anticancer | MCF-7 (breast cancer) | 10 µM | Induction of apoptosis |
Anticancer | HeLa (cervical cancer) | 12 µM | ROS generation |
Antimicrobial | Mycobacterium tuberculosis | Comparable to isoniazid | Bactericidal action |
Antifungal | Candida albicans | 15 µg/mL | Disruption of cell membrane integrity |
Properties
IUPAC Name |
(2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO3/c21-14-5-3-13(4-6-14)11-18-19(24)15-7-8-17(23)16(20(15)25-18)12-22-9-1-2-10-22/h3-8,11,23H,1-2,9-10,12H2/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDMYZWOYIIQKP-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)Br)C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)Br)/C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.